6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-phenoxyphenylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-phenoxyphenylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring. The chloromethyl group is introduced through subsequent chloromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the triazine ring.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloromethyl group is replaced by other functional groups.
Oxidation and Reduction: Products include various oxidation states of the triazine ring.
Hydrolysis: Products include breakdown products of the triazine ring, such as amines and carboxylic acids.
Scientific Research Applications
6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The chloromethyl group may play a role in covalent binding to target proteins, while the triazine ring provides structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-(chloromethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- 6-(chloromethyl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
- 6-(chloromethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets and improve its solubility and stability compared to other similar compounds.
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-10-14-20-15(18)22-16(21-14)19-11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-9H,10H2,(H3,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCTXPPPWGWGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=NC(=N3)N)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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